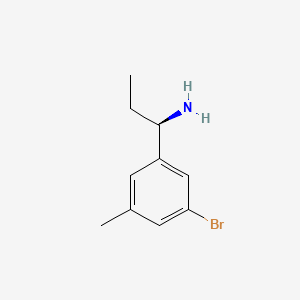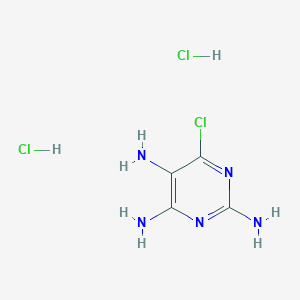
6-Chloropyrimidine-2,4,5-triamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropyrimidine-2,4,5-triamine dihydrochloride is a chemical compound with the molecular formula C4H7Cl2N5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidine-2,4,5-triamine dihydrochloride typically involves the chlorination of pyrimidine derivatives followed by amination. One common method includes the reaction of 2,4,5-triaminopyrimidine with thionyl chloride to introduce the chlorine atom at the 6-position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: This compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can lead to the formation of pyrimidine N-oxides .
Scientific Research Applications
6-Chloropyrimidine-2,4,5-triamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Chloropyrimidine-2,4,5-triamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 6-position plays a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
2,4,5-Triaminopyrimidine: Lacks the chlorine atom at the 6-position, resulting in different chemical reactivity and biological activity.
6-Bromopyrimidine-2,4,5-triamine: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
Uniqueness: 6-Chloropyrimidine-2,4,5-triamine dihydrochloride is unique due to the presence of the chlorine atom, which enhances its reactivity and potential as a versatile intermediate in organic synthesis. Its specific interactions with biological targets also make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C4H8Cl3N5 |
|---|---|
Molecular Weight |
232.49 g/mol |
IUPAC Name |
6-chloropyrimidine-2,4,5-triamine;dihydrochloride |
InChI |
InChI=1S/C4H6ClN5.2ClH/c5-2-1(6)3(7)10-4(8)9-2;;/h6H2,(H4,7,8,9,10);2*1H |
InChI Key |
QVVAZSBXVDJXES-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



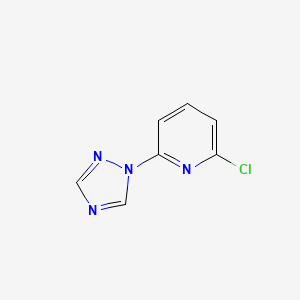
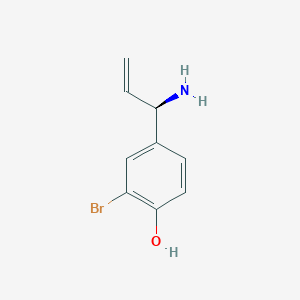

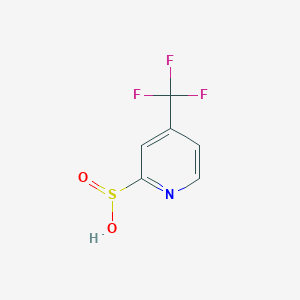
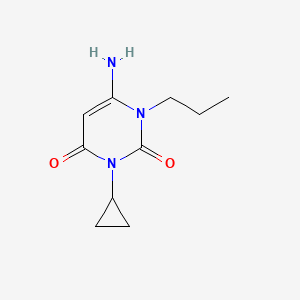

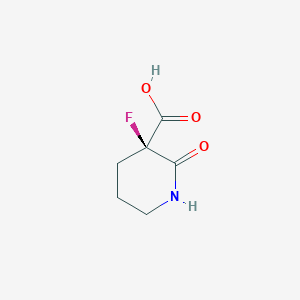
![[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B12984592.png)
![6-Amino-8-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12984598.png)
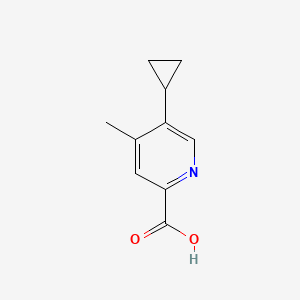
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B12984614.png)
